methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate
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Description
Methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate is a useful research compound. Its molecular formula is C16H19FN2O4 and its molecular weight is 322.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13288525 g/mol and the complexity rating of the compound is 449. The solubility of this chemical has been described as >48.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction and Binding Properties
Methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate, due to its structural complexity, shows potential for interaction and binding studies, especially in the context of hydrogen bonding and intramolecular interactions. For instance, research on related compounds, such as ethyl N-(diphenylmethylene)glycinate, has explored their interactions with proton donors, suggesting that similar compounds could have specific binding affinities and form complexes through hydrogen bonding at N atom of the imino group and O atom of the carbonyl group. This interaction mechanism provides insights into the molecular design and development of new compounds with tailored binding properties (Ruysen & Zeegers-Huyskens, 1986).
Inhibitory Activities
Compounds structurally related to this compound have been investigated for their inhibitory activities against various enzymes. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown potent, competitive inhibition of glycolic acid oxidase, indicating potential therapeutic applications in conditions associated with oxalate overproduction (Rooney et al., 1983).
Fluorescent and Electrochemical Properties
The molecular structure of this compound suggests potential applications in developing fluorescent sensors or materials with unique photophysical properties. Similar compounds have demonstrated dual-emissive fluorescent properties and solvent-sensitive charge-transfer absorption behaviors, which can be utilized in designing new fluorescent probes or materials for sensing applications (Li et al., 2009).
Advanced Glycation End Products (AGEs)
The study of this compound and related compounds can contribute to the understanding of advanced glycation end products (AGEs) formation. AGEs play a crucial role in various diseases, including diabetes and aging-related conditions. Research on compounds like vesperlysines, which are formed in the Maillard reaction between amino acids and sugars, helps elucidate the mechanisms of AGEs formation and their implications in health and disease (Nakamura et al., 1997).
Properties
IUPAC Name |
methyl 2-[[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-23-15(21)9-18-16(22)12-8-14(20)19(10-12)7-6-11-2-4-13(17)5-3-11/h2-5,12H,6-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHGAVWIUMULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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